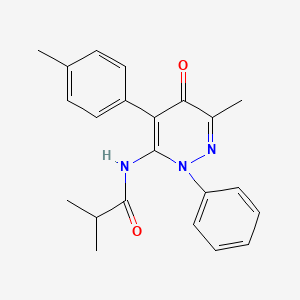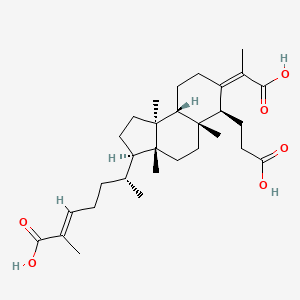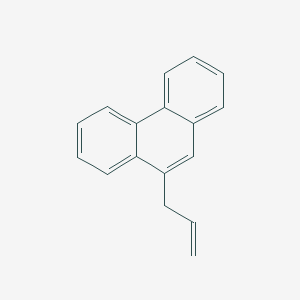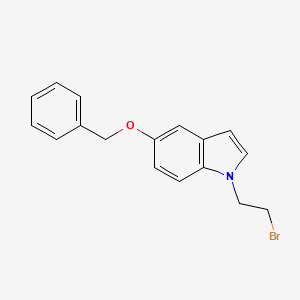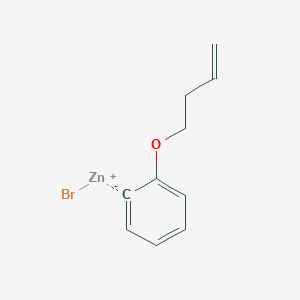![molecular formula C12H9ClN2S B14870497 2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a chlorothiophene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 5-chlorothiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial synthesis .
化学反応の分析
Types of Reactions
2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine ring or the chlorothiophene substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials
作用機序
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
- 2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine
- 2-(5-Methylthiophen-2-yl)-5-methylimidazo[1,2-a]pyridine
- 2-(5-Fluorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine
Uniqueness
2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the chlorothiophene substituent, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C12H9ClN2S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC名 |
2-(5-chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9ClN2S/c1-8-3-2-4-12-14-9(7-15(8)12)10-5-6-11(13)16-10/h2-7H,1H3 |
InChIキー |
WMXQTHCPPWOVDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


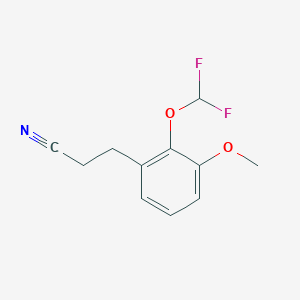
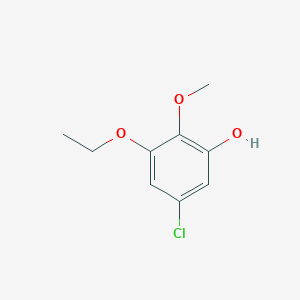
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
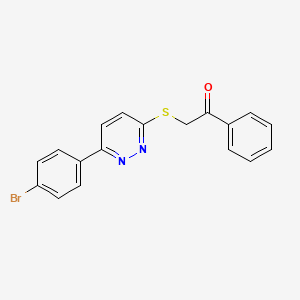

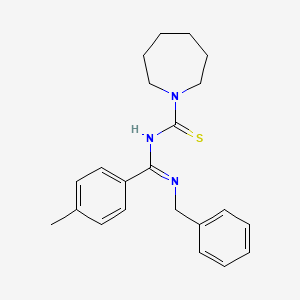
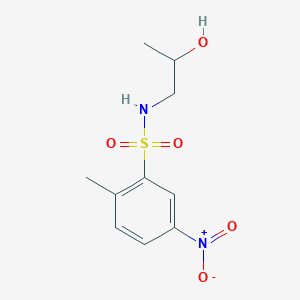
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
